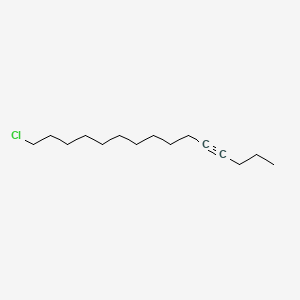
15-Chloro-4-pentadecyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Chloro-4-pentadecyne is an organic compound with the molecular formula C15H27Cl It is a chlorinated alkyne, characterized by the presence of a chlorine atom and a triple bond within its carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 15-Chloro-4-pentadecyne typically involves the chlorination of 4-pentadecyne. One common method is the reaction of 4-pentadecyne with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
15-Chloro-4-pentadecyne can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Addition Reactions: The triple bond can participate in addition reactions with hydrogen (H2) or halogens (X2) to form alkenes or dihalides.
Oxidation and Reduction: The compound can be oxidized to form carbonyl compounds or reduced to form alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Addition: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or halogens like bromine (Br2) in an inert solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products Formed
Substitution: Formation of alcohols or amines.
Addition: Formation of alkenes or dihalides.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Applications De Recherche Scientifique
15-Chloro-4-pentadecyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 15-Chloro-4-pentadecyne involves its interaction with various molecular targets. The chlorine atom and the triple bond confer reactivity, allowing the compound to participate in nucleophilic substitution and addition reactions. These interactions can modify the structure and function of target molecules, leading to various biological and chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pentadecyne: Lacks the chlorine atom, making it less reactive in substitution reactions.
15-Bromo-4-pentadecyne: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
15-Iodo-4-pentadecyne: Contains an iodine atom, which is larger and more reactive than chlorine.
Uniqueness
15-Chloro-4-pentadecyne is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions compared to its non-halogenated counterpart. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Propriétés
Numéro CAS |
56554-70-2 |
|---|---|
Formule moléculaire |
C15H27Cl |
Poids moléculaire |
242.83 g/mol |
Nom IUPAC |
15-chloropentadec-4-yne |
InChI |
InChI=1S/C15H27Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-3,6-15H2,1H3 |
Clé InChI |
QUHVTHYAYMISQT-UHFFFAOYSA-N |
SMILES canonique |
CCCC#CCCCCCCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


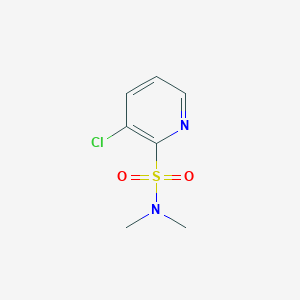

![ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoate](/img/structure/B13962542.png)

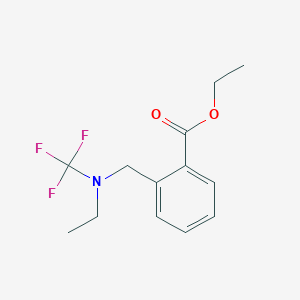

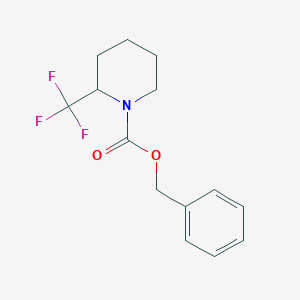




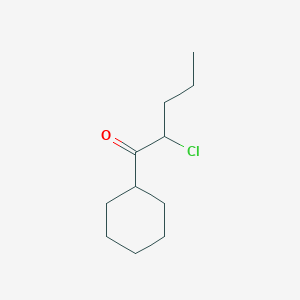
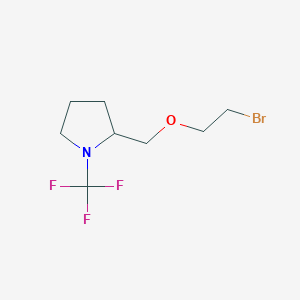
![3-(Benzo[d]thiazol-2-yloxy)propan-1-ol](/img/structure/B13962605.png)
